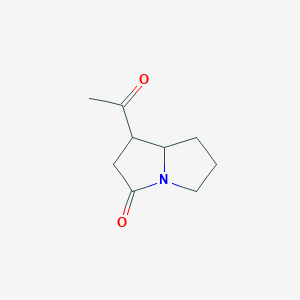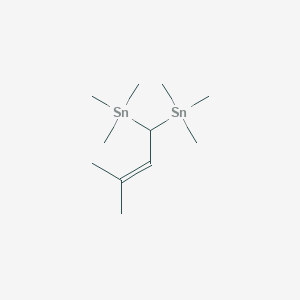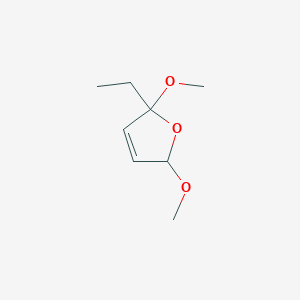![molecular formula C12H16N2O2 B14402351 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one CAS No. 88480-63-1](/img/structure/B14402351.png)
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is an organic compound that features both amine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one typically involves the reaction of 2-hydroxyacetophenone with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and phenols.
Scientific Research Applications
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphenol: Similar structure but lacks the but-2-en-1-one moiety.
4-(2-Aminoethyl)phenol: Positional isomer with different biological activity.
N-(2-Hydroxyphenyl)ethylenediamine: Contains similar functional groups but different connectivity.
Uniqueness
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
88480-63-1 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(2-aminoethylamino)-1-(2-hydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-9(14-7-6-13)8-12(16)10-4-2-3-5-11(10)15/h2-5,8,14-15H,6-7,13H2,1H3 |
InChI Key |
OTTSBNQWRCNGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


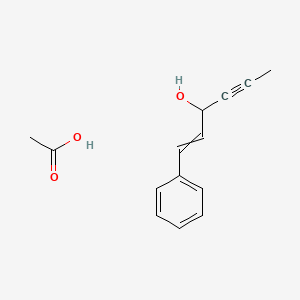

![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

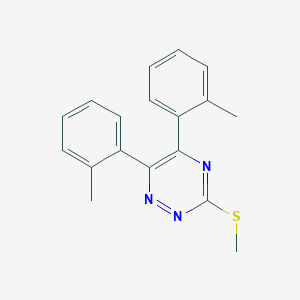
![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)
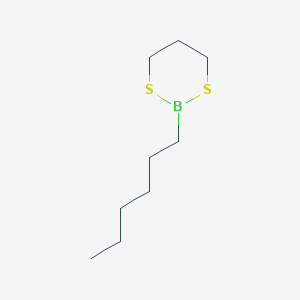
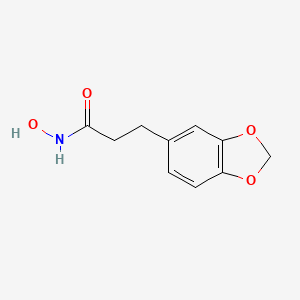
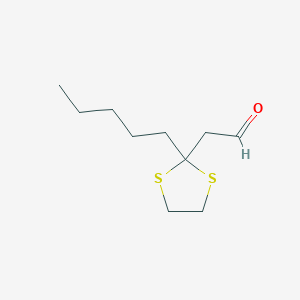
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
